Sideroxyl
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Overview
Description
Sideroxyl is a compound known for its strong chelating capabilities, particularly under oxidative stress conditions. It has been studied for its protective effects against ultraviolet A (UVA) radiation at the molecular, cellular, and tissue levels . This compound is a formylated phloroglucinol compound, which is a type of polyphenol found in the leaves and flower buds of certain Eucalyptus species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sideroxyl involves the formylation of phloroglucinol compounds. This process typically requires the use of formylating agents such as formic acid or formaldehyde under acidic or basic conditions. The reaction is carried out in a solvent like acetone or ethanol, and the temperature is maintained at around 40-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, this compound is extracted from Eucalyptus foliage using a Soxhlet extraction method. The foliage is ground and then extracted with a mixture of light petroleum spirit and acetone (4:1 ratio). The extraction process is carried out for about 6 hours to achieve a 92% recovery rate of this compound . The extract is then purified using high-performance liquid chromatography (HPLC) to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sideroxyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phloroglucinol derivatives
Scientific Research Applications
Chemistry
In chemistry, sideroxyl is used as a chelating agent due to its ability to bind metal ions. This property makes it useful in various analytical techniques and in the synthesis of metal complexes.
Biology
This compound has been studied for its antioxidant properties, particularly in protecting skin cells from UVA-induced damage . It is also known to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Bacillus subtilis .
Medicine
In medicine, this compound’s antioxidant properties are being explored for potential therapeutic applications, including skin protection and anti-aging treatments.
Industry
In the industrial sector, this compound is used as an antifouling agent to prevent the growth of marine organisms on submerged surfaces . Its strong chelating properties also make it useful in water treatment processes.
Mechanism of Action
Sideroxyl exerts its effects primarily through its strong chelating capabilities, which are activated under oxidative stress conditions. This chelation process helps to neutralize free radicals and reduce oxidative damage at the molecular level. The compound targets metal ions and forms stable complexes, thereby preventing metal-catalyzed oxidative reactions. This mechanism is particularly effective in protecting skin cells from UVA-induced oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: A basic polyphenol that serves as the precursor for sideroxyl.
Hydroquinone: Another antioxidant compound with similar properties but different applications.
Quinones: Oxidized derivatives of phloroglucinol with significant biological activity.
Uniqueness of this compound
This compound is unique due to its formylated structure, which enhances its chelating capabilities and antioxidant properties. Unlike basic phloroglucinol, this compound is specifically designed to activate under oxidative stress, making it particularly effective in protective applications against UVA radiation and oxidative damage .
Properties
CAS No. |
158069-88-6 |
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Molecular Formula |
C26H36N2O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
propan-2-yl 2-[benzyl-[2-[benzyl-(2-oxo-2-propan-2-yloxyethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H36N2O4/c1-21(2)31-25(29)19-27(17-23-11-7-5-8-12-23)15-16-28(20-26(30)32-22(3)4)18-24-13-9-6-10-14-24/h5-14,21-22H,15-20H2,1-4H3 |
InChI Key |
PDKSBUDYYWLQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN(CCN(CC1=CC=CC=C1)CC(=O)OC(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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